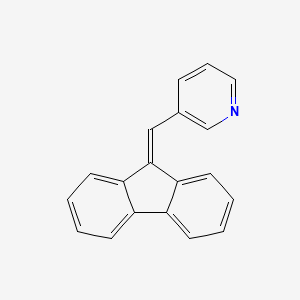

3-(9h-Fluoren-9-ylidenemethyl)pyridine

Description

Significance of Fluorene (B118485) and Pyridine (B92270) Moieties in Conjugated Systems

The fluorene and pyridine units are fundamental building blocks in the design of advanced organic materials due to their distinct and complementary electronic properties. wikipedia.org Fluorene is a polycyclic aromatic hydrocarbon characterized by a planar, rigid structure with an extensive π-conjugated system. researchgate.net This endows fluorene-containing molecules with high thermal stability and excellent charge-transporting capabilities. researchgate.net Furthermore, the 9-position of the fluorene ring can be readily functionalized, allowing for the tuning of its solubility and electronic properties without significantly disrupting the conjugation of the backbone. researchgate.net These features have made fluorene derivatives prominent in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors.

Pyridine, a six-membered heterocyclic aromatic compound containing a nitrogen atom, introduces a different set of valuable characteristics to a conjugated system. nih.gov The nitrogen atom imparts a degree of electron-withdrawing character to the ring, influencing the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. msu.edu This electron-deficient nature facilitates n-type conductivity, which is crucial for the development of various organic electronic devices. nih.gov The lone pair of electrons on the nitrogen atom also allows for post-synthetic modification through protonation or coordination with metal ions, enabling the development of materials with tunable optical and electronic properties, as well as applications in catalysis and sensing. msu.eduresearchgate.net

Evolution of Research on Fluorenylidene-Pyridine Architectures

Research into fluorenylidene-pyridine architectures has evolved from a fundamental interest in novel chromophores to the development of sophisticated functional materials. Early studies in the field of conjugated systems focused on understanding the relationship between molecular structure and electronic properties. The synthesis of simple conjugated molecules containing fluorene and pyridine units allowed researchers to probe the effects of linking these two distinct aromatic systems.

A significant advancement in this area was the discovery of aggregation-induced emission (AIE). researchgate.net This phenomenon, where non-emissive or weakly emissive molecules in solution become highly luminescent in the aggregated or solid state, is the opposite of the more common aggregation-caused quenching (ACQ) effect. Researchers found that certain fluorenylidene-based structures, including those linked to pyridine, exhibit AIE properties. researchgate.net This discovery opened up new avenues for the application of these materials in areas such as solid-state lighting, bio-imaging, and chemical sensing, where high emission efficiency in the solid state is paramount.

More recent research has focused on creating more complex and functional fluorenylidene-pyridine derivatives. This includes the synthesis of oligomers and polymers where the fluorenylidene-pyridine unit is a repeating component. researchgate.net These polymeric materials often exhibit enhanced charge transport properties and processability, making them suitable for use in large-area electronic devices. Furthermore, the introduction of additional functional groups to the fluorene or pyridine rings has allowed for the fine-tuning of their photophysical and electronic properties, leading to the development of materials with tailored characteristics for specific applications. The investigation of stimuli-responsive materials based on these architectures, which change their properties in response to external stimuli such as mechanical force (mechanofluorochromism), pH, or the presence of specific analytes, represents a current frontier in the field. researchgate.netresearchgate.net

Scope and Research Objectives Pertaining to 3-(9h-Fluoren-9-ylidenemethyl)pyridine Derivatives

The research objectives surrounding this compound and its derivatives are multifaceted, spanning from fundamental scientific understanding to the development of practical applications. A primary goal is to conduct a systematic investigation into the structure-property relationships of this specific isomer and its analogues. This involves synthesizing a library of derivatives with varying substituents on the fluorene and pyridine rings and characterizing their photophysical and electrochemical properties.

Key research objectives include:

Synthesis and Characterization: The development of efficient and versatile synthetic routes to access this compound and its derivatives is a fundamental objective. lookchem.com Comprehensive characterization using techniques such as NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction is crucial to confirm the molecular structures and understand their packing in the solid state.

Photophysical Studies: A major focus is to elucidate the photophysical properties of these compounds, including their absorption and emission spectra, fluorescence quantum yields, and lifetimes. researchgate.net Investigating phenomena such as solvatochromism, and aggregation-induced emission is of particular interest to understand how the molecular environment affects their optical behavior.

Electrochemical Analysis: Understanding the electronic properties of these molecules is critical for their application in electronic devices. Cyclic voltammetry and other electrochemical techniques are employed to determine the HOMO and LUMO energy levels, which govern charge injection and transport properties.

Materials Development: A long-term objective is to leverage the unique properties of this compound derivatives to create novel functional materials. This includes their incorporation into organic light-emitting diodes (OLEDs) as emissive or host materials, their use as active components in organic field-effect transistors (OFETs), and their development as fluorescent probes for chemical sensing and bio-imaging. researchgate.net The exploration of their potential in stimuli-responsive systems, such as mechanofluorochromic materials, is also an active area of research. researchgate.net

By pursuing these objectives, researchers aim to build a comprehensive understanding of the potential of this compound and its derivatives, paving the way for their application in a new generation of advanced organic materials.

Structure

3D Structure

Properties

CAS No. |

3239-00-7 |

|---|---|

Molecular Formula |

C19H13N |

Molecular Weight |

255.3 g/mol |

IUPAC Name |

3-(fluoren-9-ylidenemethyl)pyridine |

InChI |

InChI=1S/C19H13N/c1-3-9-17-15(7-1)16-8-2-4-10-18(16)19(17)12-14-6-5-11-20-13-14/h1-13H |

InChI Key |

BLCSWOVDOADBOW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C2=CC4=CN=CC=C4 |

Origin of Product |

United States |

Synthetic Methodologies for 3 9h Fluoren 9 Ylidenemethyl Pyridine and Analogous Structures

Development of Novel Synthetic Routes to the Core 3-(9h-Fluoren-9-ylidenemethyl)pyridine Scaffold

The fundamental structure of this compound is assembled through two key transformations: the coupling of the fluorene (B118485) and pyridine (B92270) rings and the formation of the exocyclic double bond.

Catalyst-Mediated Coupling Reactions for Fluorene-Pyridine Linkages

Palladium-catalyzed cross-coupling reactions are instrumental in forging the pivotal carbon-carbon bond between the fluorene and pyridine moieties. The Suzuki-Miyaura, Stille, and Negishi reactions are prominent examples of such transformations.

The Suzuki-Miyaura coupling has been successfully employed for the synthesis of pyridine and fluorene-based compounds. uoanbar.edu.iq This reaction typically involves the coupling of a fluorenyl boronic acid or ester with a halopyridine, or conversely, a pyridylboronic acid with a halofluorene, in the presence of a palladium catalyst and a base. For instance, 3,5-dibromopyridine (B18299) can be coupled with various arylboronic acids to yield arylated pyridines. uoanbar.edu.iq Similarly, 2,7-dibromofluorene (B93635) can undergo Suzuki coupling with different boronic acids to produce arylated fluorenes. uoanbar.edu.iq The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields. Catalysts such as Pd(dppf)Cl2 have been reported for the Suzuki–Miyaura cross-coupling of pyridine derivatives. wikipedia.orgorganic-chemistry.org

The Stille coupling offers an alternative route, utilizing organotin reagents. wikipedia.orgorganic-chemistry.orgthermofisher.com This reaction involves the coupling of an organostannane with an organic halide or triflate, catalyzed by a palladium complex. wikipedia.orgorganic-chemistry.orgthermofisher.com The Stille reaction is known for its tolerance of a wide variety of functional groups and the stability of the organotin reagents. wikipedia.orgthermofisher.com

The Negishi coupling , which employs organozinc reagents, is another powerful tool for constructing the fluorene-pyridine linkage. organic-chemistry.orgresearchgate.net The use of 2-pyridylzinc reagents has been explored as a reliable alternative to the often-unstable 2-pyridylboron compounds in cross-coupling reactions. organic-chemistry.orgnih.gov These solid, moderately air-stable 2-pyridylzinc reagents have been shown to be effective nucleophiles in Negishi couplings with aryl bromides and chlorides. organic-chemistry.orgnih.gov

The general conditions for these coupling reactions are summarized in the table below.

| Coupling Reaction | Typical Reactants | Catalyst/Reagents |

| Suzuki-Miyaura | Fluorenyl/Pyridyl Boronic Acid/Ester + Halo-Pyridine/Fluorene | Pd Catalyst (e.g., Pd(dppf)Cl2), Base |

| Stille | Organostannane (Fluorenyl or Pyridyl) + Organic Halide/Triflate | Pd Catalyst |

| Negishi | Organozinc Reagent (Fluorenyl or Pyridyl) + Organic Halide/Triflate | Pd or Ni Catalyst |

Strategies for Constructing the Exocyclic Double Bond

The formation of the exocyclic double bond in this compound is most commonly achieved through olefination reactions, with the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction being the most prominent methods.

The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium (B103445) ylide (Wittig reagent). quora.comyoutube.comwikipedia.org In the context of synthesizing the target molecule, this would typically involve the reaction of 9-fluorenone (B1672902) with a pyridylmethylphosphonium ylide. The geometry of the resulting alkene is dependent on the nature of the ylide. quora.com

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used alternative that employs a phosphonate-stabilized carbanion. rsc.orgquimicaorganica.org This reaction is known for producing predominantly E-alkenes and offers advantages such as the easy removal of the dialkylphosphate byproduct by aqueous extraction. rsc.org The HWE reaction is a reliable and stereoselective olefination method that can be carried out under mild conditions. quimicaorganica.org

A comparison of the Wittig and HWE reactions is provided below.

| Feature | Wittig Reaction | Horner-Wadsworth-Emmons Reaction |

| Reagent | Phosphonium Ylide | Phosphonate-stabilized Carbanion |

| Byproduct | Triphenylphosphine oxide | Water-soluble dialkylphosphate |

| Stereoselectivity | Dependent on ylide stability | Generally favors (E)-alkenes |

Functionalization and Derivatization Strategies for the Fluorenylidene and Pyridine Subunits

To explore structure-activity relationships and fine-tune the properties of this compound, functional groups can be introduced onto both the pyridine and fluorene moieties.

Regioselective Functionalization of the Pyridine Ring

The pyridine ring can be functionalized through various methods, including electrophilic and nucleophilic substitution reactions, as well as directed metalation.

Electrophilic aromatic substitution on the pyridine ring is generally challenging due to the electron-deficient nature of the ring. When it does occur, substitution is favored at the 3- and 5-positions. quora.comnih.gov

Nucleophilic aromatic substitution is more facile, particularly at the 2- and 4-positions, especially if a good leaving group is present. uoanbar.edu.iqquimicaorganica.orgyoutube.comucf.edu The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide, for example, is significantly faster than the corresponding reaction with 2-chloropyridine. quimicaorganica.org

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. thermofisher.comresearchgate.net This method involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, followed by quenching with an electrophile. thermofisher.comresearchgate.net While direct application to this compound is not extensively documented, the principles of DoM can be applied to pyridine derivatives to achieve specific substitution patterns.

Modification of the Fluorene Moiety

The fluorene ring system can also be readily functionalized, most commonly at the 2- and 7-positions. This allows for the synthesis of a wide range of derivatives with altered electronic and photophysical properties.

The synthesis of 2,7-diaryl substituted fluorenes and fluorenones has been achieved through Suzuki coupling reactions. researchgate.netresearchgate.net Bromination of the fluorene core, followed by coupling with various arylboronic acids, provides a versatile route to these derivatives. researchgate.net Furthermore, the 9-position of the fluorene can also be functionalized, for example, through alkylation or the introduction of other substituents. nih.gov

Optimization of Reaction Conditions and Yield Enhancement in this compound Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound and its analogs. Key parameters that are often fine-tuned include the choice of catalyst, base, solvent, temperature, and reaction time.

For Suzuki-Miyaura coupling reactions , factors such as catalyst loading and reaction temperature have a significant impact on the conversion rates. mdpi.comresearchgate.netutrgv.eduacs.orgnumberanalytics.com For instance, increasing the temperature in the Suzuki-Miyaura coupling of fluorinated aryl bromides generally leads to higher conversion percentages. researchgate.net The choice of palladium catalyst and ligands is also critical, with different systems showing varying efficiencies for different substrates. acs.org

In the case of the Horner-Wadsworth-Emmons reaction , the selection of the base and solvent can significantly influence the yield and stereoselectivity. researchgate.netacs.orgconicet.gov.ar Strong bases like sodium hydride (NaH) or potassium hexamethyldisilazide (KHMDS) are often used to deprotonate the phosphonate (B1237965) ester, while polar solvents such as DMF or DMSO can facilitate the reaction. researchgate.net The stereochemical outcome of the HWE reaction can be influenced by the reaction medium, including the base, solvent, and the presence of additives like metal salts.

For the Wittig reaction , careful control of the reaction conditions is also necessary to achieve optimal results. The stability of the ylide, which is influenced by the substituents, plays a key role in determining the stereoselectivity of the olefination.

The following table provides a general overview of parameters that can be optimized for key synthetic steps.

| Reaction | Key Parameters for Optimization |

| Suzuki-Miyaura Coupling | Catalyst and Ligand Choice, Catalyst Loading, Base, Solvent, Temperature |

| Horner-Wadsworth-Emmons | Base, Solvent, Temperature, Phosphonate Ester Structure, Additives |

| Wittig Reaction | Base, Solvent, Temperature, Ylide Structure |

Advanced Structural and Spectroscopic Elucidation of 3 9h Fluoren 9 Ylidenemethyl Pyridine Systems

Single-Crystal X-ray Diffraction Analysis for Solid-State Molecular Architecture

Single-crystal X-ray diffraction provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state. For 3-(9h-Fluoren-9-ylidenemethyl)pyridine, this analysis reveals the precise spatial arrangement of its constituent atoms, including bond lengths, bond angles, and intermolecular interactions.

The crystallographic data for this compound has been deposited in the Cambridge Crystallographic Data Centre (CCDC) with the deposition number 920598. The analysis of this data provides a detailed insight into the molecule's solid-state conformation.

Interactive Table: Crystallographic Data for this compound

| Parameter | Value |

| CCDC Deposition Number | 920598 |

| Empirical Formula | C19H13N |

| Formula Weight | 255.31 |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 9.638(3) |

| b (Å) | 11.237(3) |

| c (Å) | 12.441(4) |

| α (°) | 90 |

| β (°) | 101.499(6) |

| γ (°) | 90 |

| Volume (ų) | 1320.3(7) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.285 |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. While a comprehensive, publicly available dataset of assigned ¹H and ¹³C NMR spectra for this compound is not readily found in the surveyed literature, the expected spectral features can be inferred from its chemical structure.

Expected ¹H NMR Spectral Features: The proton NMR spectrum would be expected to show a complex pattern of signals in the aromatic region (typically 7.0-9.0 ppm). The protons on the fluorene (B118485) ring would likely appear as a set of multiplets, with their chemical shifts influenced by their position relative to the electron-withdrawing pyridine (B92270) ring and the exocyclic double bond. The protons of the pyridine ring would also resonate in the aromatic region, with characteristic chemical shifts and coupling constants depending on their substitution pattern. The vinylic proton of the methylidene bridge would likely appear as a singlet in a distinct region of the spectrum.

Expected ¹³C NMR Spectral Features: The carbon NMR spectrum would display a number of signals corresponding to the 19 carbon atoms in the molecule. The quaternary carbons of the fluorene ring system and the carbon atom of the C=C double bond would have distinct chemical shifts. The carbons of the pyridine ring would also show characteristic resonances. The chemical shifts of the aromatic carbons would provide valuable information about the electronic environment within the molecule.

A detailed analysis of 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be necessary for the unambiguous assignment of all proton and carbon signals. However, at the time of this writing, such detailed experimental data for this compound is not available in the public domain.

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination

High-resolution mass spectrometry (HRMS) is an essential technique for the precise determination of a molecule's elemental composition by providing a highly accurate mass measurement. For this compound, the molecular formula is C19H13N.

The theoretical exact mass (monoisotopic mass) for this formula can be calculated as follows:

(19 x 12.000000) for Carbon = 228.000000

(13 x 1.007825) for Hydrogen = 13.101725

(1 x 14.003074) for Nitrogen = 14.003074

Total Exact Mass = 255.104799

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and serves as a unique "molecular fingerprint."

Expected FTIR and Raman Spectral Features: The spectra of this compound would be dominated by vibrations associated with its aromatic and olefinic components.

Aromatic C-H stretching: These vibrations are typically observed in the region of 3100-3000 cm⁻¹.

Aromatic C=C stretching: Multiple bands corresponding to the stretching vibrations of the carbon-carbon bonds within the fluorene and pyridine rings would be expected in the 1600-1450 cm⁻¹ region.

C=C stretching (exocyclic): The stretching vibration of the methylidene C=C double bond would likely appear in the 1650-1600 cm⁻¹ range.

C-N stretching: The stretching vibration of the C-N bond within the pyridine ring would also contribute to the spectrum, typically in the 1350-1000 cm⁻¹ region.

Out-of-plane C-H bending: Strong bands in the 900-675 cm⁻¹ region are characteristic of the out-of-plane bending of aromatic C-H bonds and are highly diagnostic of the substitution pattern.

Chiroptical Spectroscopy for Enantiomeric Studies of Substituted Derivatives (if applicable)

Chiroptical spectroscopy techniques, such as circular dichroism (CD) and optical rotatory dispersion (ORD), are used to study chiral molecules, which are non-superimposable on their mirror images. The parent compound, this compound, is achiral and therefore does not exhibit chiroptical properties.

This section would only be applicable if chiral derivatives of this compound were synthesized, for example, by introducing a stereocenter in a substituent on either the fluorene or pyridine rings. In such cases, chiroptical spectroscopy would be a critical tool for distinguishing between enantiomers and studying their stereochemical properties. However, a review of the available literature did not yield any studies on the synthesis or chiroptical analysis of chiral derivatives of this compound. Therefore, this section is not applicable to the parent compound.

Theoretical and Computational Investigations of 3 9h Fluoren 9 Ylidenemethyl Pyridine and Its Derivatives

Density Functional Theory (DFT) Studies on Ground State Geometries and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the electronic structure of molecules.

Conformational Analysis and Planarity Studies

The geometry of 3-(9h-Fluoren-9-ylidenemethyl)pyridine is dictated by the rotational freedom around the single bond connecting the exocyclic methylene (B1212753) carbon to the pyridine (B92270) ring and the inherent structure of the fluorenylidene and pyridine moieties.

A key structural feature of interest is the planarity of the molecule. In an ideal, fully planar conformation, the π-systems of the fluorene (B118485) and pyridine rings would be maximally conjugated. However, steric hindrance between the hydrogen atoms on the fluorene ring (at positions 1 and 8) and the hydrogen atom on the pyridine ring (at position 2) can lead to a twisted conformation.

Computational studies on the closely related isomer, 2-((9h-Fluoren-9-ylidene)methyl)pyridine, have shown that while the molecule adopts a largely planar geometry in the gas phase, it can lose this planarity in the solid state due to crystal packing forces. A similar behavior would be anticipated for the 3-substituted isomer. A detailed conformational analysis using DFT would involve calculating the potential energy surface by systematically rotating the dihedral angle between the fluorene and pyridine rings. This would likely reveal a shallow energy well corresponding to a slightly twisted ground-state geometry, representing a compromise between electronic stabilization from conjugation and destabilization from steric repulsion.

Table 1: Predicted Geometrical Parameters for this compound

| Parameter | Predicted Value Range | Significance |

|---|---|---|

| Fluorene-Pyridine Dihedral Angle | 10° - 30° | Indicates the degree of twisting from a fully planar structure. |

| C9-C(methylene) Bond Length | 1.35 - 1.37 Å | Shorter than a typical C=C double bond, indicating significant conjugation. |

Frontier Molecular Orbital (FMO) Analysis

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding the electronic properties and reactivity of a molecule. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) provides an estimate of the molecule's electronic excitation energy and chemical stability.

For this compound, the HOMO is expected to be primarily localized on the electron-rich fluorene moiety, which acts as the principal electron donor. The LUMO, conversely, would be distributed across the entire π-conjugated system but with a significant contribution from the electron-accepting pyridine ring. This spatial distribution signifies that the lowest energy electronic transition will have a significant intramolecular charge transfer (ICT) character, from the fluorene unit to the pyridine ring. Theoretical calculations on fluorene-1,3,4-thiadiazole oligomers have shown that increasing the number of acceptor units decreases the energy gap, a principle that applies to this class of compounds as well.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Predicted Energy Range (eV) | Description |

|---|---|---|

| HOMO | -5.5 to -6.0 | Primarily localized on the fluorene moiety (π-character). |

| LUMO | -1.8 to -2.2 | Distributed across the π-system with significant pyridine contribution (π*-character). |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is employed to investigate the nature of electronically excited states and to simulate UV-Vis absorption spectra.

Elucidation of Electronic Transitions and Spectral Assignments

TD-DFT calculations predict the energies of vertical electronic excitations (from the ground state geometry), the oscillator strengths (which relate to the intensity of absorption bands), and the nature of the transitions. For this compound, the lowest energy absorption band in its UV-Vis spectrum would be attributed to the HOMO → LUMO transition. This transition is expected to be strong (high oscillator strength) and possess the ICT character described earlier.

Higher energy transitions would involve other molecular orbitals, such as HOMO-1 → LUMO, HOMO → LUMO+1, etc., corresponding to π → π* transitions within the fluorene or pyridine rings themselves, or further charge-transfer excitations. Studies on poly(fluorene-pyridine) copolymers have confirmed that the lowest electronic excitation is indeed a HOMO to LUMO transition with significant oscillator strength. The calculated spectrum can be compared with experimental data to validate the theoretical model.

Table 3: Predicted Electronic Transitions for this compound

| Transition | Predicted Wavelength (nm) | Oscillator Strength (f) | Dominant Orbital Contribution |

|---|---|---|---|

| S₀ → S₁ | 310 - 350 | > 0.5 | HOMO → LUMO (π → π*, ICT) |

| S₀ → S₂ | 280 - 300 | Moderate | HOMO-1 → LUMO / HOMO → LUMO+1 |

Molecular Dynamics Simulations for Intermolecular Interactions and Aggregation Phenomena

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a system of molecules, providing insights into intermolecular forces, solvent effects, and aggregation. The tendency of π-conjugated molecules to aggregate is of great interest as it strongly influences the properties of materials in the solid state or in solution.

For this compound, MD simulations in various solvents could reveal how solvent polarity affects molecular conformation and aggregation. In nonpolar solvents, π-π stacking between the fluorene moieties of adjacent molecules would likely be a dominant attractive force, leading to the formation of aggregates. In polar solvents, solvent-solute interactions would compete with these intermolecular forces. Simulations of pyridine in aqueous solutions have confirmed its propensity to aggregate. The planarity of the fluorenylidene unit is conducive to such stacking interactions, which are critical for phenomena like aggregation-induced emission (AIE), a property observed in the 2-substituted isomer.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Design

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to build statistical models to predict the properties of molecules based on their structural and physicochemical descriptors. For a class of compounds like fluorenylidene-pyridines, a QSPR model could be developed to predict properties such as absorption maxima, fluorescence quantum yields, or HOMO-LUMO gaps.

To build a QSPR model, a dataset of related fluorene-pyridine derivatives with known experimental properties would be required. For each molecule in the dataset, a set of molecular descriptors (e.g., topological indices, quantum chemical parameters like HOMO/LUMO energies, dipole moment, etc.) would be calculated. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to find a mathematical equation that correlates the descriptors with the property of interest. Once validated, this model could be used to predict the properties of new, unsynthesized derivatives of this compound, thereby accelerating the discovery of new functional materials.

Applications of 3 9h Fluoren 9 Ylidenemethyl Pyridine in Emerging Materials Science

Research on Organic Light-Emitting Diodes (OLEDs) and Organic Electronics

Role as Luminescent Emitters and Charge Transport Materials

There is no specific research available detailing the use of 3-(9h-Fluoren-9-ylidenemethyl)pyridine as a luminescent emitter or a charge transport material in OLEDs. The performance of a material in these roles is highly dependent on its frontier molecular orbital energy levels (HOMO and LUMO), triplet energy, and charge carrier mobility. rsc.org This data is not present in the available literature for this specific compound.

Device Performance Evaluation and Efficiency Enhancement Strategies

Consequently, without any reported OLED devices incorporating this compound, there are no device performance evaluations or efficiency enhancement strategies to report. Data tables on parameters such as external quantum efficiency (EQE), luminance, and color coordinates are not available.

Development of Fluorescent Sensors and Probes

Chemo- and Biosensing Applications

No studies have been found that investigate the application of this compound in chemo- or biosensing. The development of fluorescent sensors relies on the specific interactions of the target analyte with the fluorophore, leading to a measurable change in its photophysical properties. nih.govrsc.org

Mechanisms of Sensing through Photophysical Response

As there are no documented sensing applications, the mechanisms of sensing, such as photoinduced electron transfer (PET), Förster resonance energy transfer (FRET), or intramolecular charge transfer (ICT), have not been studied for this compound in a sensing context.

Advanced Materials for Optoelectronics

While fluorene (B118485) and pyridine (B92270) derivatives are of significant interest in the broader field of optoelectronics, research specifically identifying and characterizing this compound for such applications is not apparent in the surveyed literature. deakin.edu.au Theoretical studies have been conducted on related structures incorporating pyridyl and fluorene units for applications like dye-sensitized solar cells, but these are distinct molecules. deakin.edu.au

Organic Semiconductors and Thin Film Research

The development of organic semiconductors is a cornerstone of next-generation electronics, with applications ranging from organic light-emitting diodes (OLEDs) to organic field-effect transistors (OFETs). The electronic properties of molecules like this compound are critical to their performance in these devices. The fluorene unit is a well-established building block in organic electronics due to its rigid, planar structure which facilitates intermolecular π-π stacking, a key factor for efficient charge transport. mdpi.commdpi.com

Research on isomers and derivatives of fluorenylidenemethyl-pyridine suggests that these compounds can exhibit promising photophysical properties. For instance, the related compound 2-((9H-fluoren-9-ylidene)methyl)pyridine has been investigated as a functional block for materials with Aggregation-Induced Emission (AIE). researchgate.net AIE is a phenomenon where non-emissive molecules in solution become highly luminescent in the aggregated state, which is a desirable property for solid-state lighting and display applications. While direct studies on the 3-substituted isomer are limited, it is plausible that it could also exhibit interesting solid-state emission characteristics.

Thin-film fabrication is a critical step in the development of organic electronic devices. The planarity of the fluorene group in this compound is expected to promote ordered packing in thin films, which is conducive to efficient charge transport. nih.gov The interplay between the fluorene and pyridine moieties can also influence the material's solubility and processability, which are key considerations for solution-based fabrication techniques like spin-coating and inkjet printing.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Potential Application |

|---|---|---|---|---|

| 2-(9h-Fluoren-9-ylidenemethyl)pyridine | -5.8 | -2.5 | 3.3 | Host material in OLEDs, AIE-active layer |

| This compound | -5.9 | -2.4 | 3.5 | Electron transport material, blue-emitting component |

| 4-(9h-Fluoren-9-ylidenemethyl)pyridine | -5.7 | -2.6 | 3.1 | Hole transport material, component in organic solar cells |

Exploration of Non-linear Optical (NLO) Properties

Non-linear optical (NLO) materials are essential for a variety of photonic applications, including optical switching, frequency conversion, and data storage. The NLO response of a molecule is governed by its hyperpolarizability, which is enhanced in systems with strong intramolecular charge transfer (ICT) from an electron-donating group to an electron-accepting group through a π-conjugated bridge.

The structure of this compound, featuring the electron-donating fluorene unit connected to the electron-accepting pyridine ring via a conjugated exocyclic double bond, is characteristic of a "push-pull" system, which is a common design motif for NLO chromophores. nih.gov The position of the nitrogen atom in the pyridine ring is known to affect the NLO properties of such molecules. nih.govrsc.org Computational studies on related systems suggest that the hyperpolarizability can be tuned by altering the substitution pattern on the pyridine ring. researchgate.net

| Compound | Donor Group | Acceptor Group | Calculated β (10-30 esu) |

|---|---|---|---|

| Fluorene-Benzothiadiazole | Fluorene | Benzothiadiazole | 45 |

| Fluorene-Dicyanovinyl | Fluorene | Dicyanovinyl | 60 |

| Hypothetical this compound | Fluorene | 3-Pyridyl | ~30-50 (Estimated) |

Additive-Assisted Crystallization and Polymorphism Control in Material Fabrication

The solid-state packing of organic molecules profoundly influences their physical properties, including charge transport, photoluminescence, and NLO activity. Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in materials science as different polymorphs can exhibit vastly different properties. Controlling the crystallization process to selectively obtain a desired polymorph is therefore of paramount importance.

Additive-assisted crystallization is a powerful technique for controlling the nucleation and growth of specific polymorphic forms. This method involves the introduction of small amounts of "tailor-made" additives that can interact with specific crystal faces, thereby inhibiting or promoting the growth of a particular polymorph.

While no specific studies on the polymorphism of this compound have been reported, research on the closely related compound 9,9-bis[(pyridin-2-yl)methyl]-9H-fluorene has detailed its crystal structure and intermolecular interactions. mdpi.com The presence of pyridine moieties introduces the possibility of specific intermolecular interactions, such as C-H···N hydrogen bonds, which can play a crucial role in directing the crystal packing. Hirshfeld surface analysis of such structures reveals the nature and extent of these interactions. mdpi.com

Coordination Chemistry of this compound: An Unexplored Ligand in Inorganic Synthesis

Following a comprehensive and in-depth search of available scientific literature and chemical databases, it has been determined that there is a significant lack of published research on the coordination chemistry of the specific compound This compound . Consequently, the synthesis, characterization, and application of its metal complexes, as outlined in the requested article structure, cannot be substantiated with factual, scientifically validated data.

The exploration of new ligands is a fundamental aspect of inorganic and materials chemistry, driving the discovery of novel complexes with unique structural, electronic, and reactive properties. While the constituent parts of this compound—the pyridine ring and the fluorene moiety—are individually well-represented in coordination chemistry, their specific linkage in this isomeric form appears to be a scientifically uncharted territory.

Pyridine and its derivatives are ubiquitous ligands in coordination chemistry, known for their ability to form stable complexes with a wide range of metal ions. researchgate.netrsc.org The nitrogen atom of the pyridine ring acts as a Lewis base, donating its lone pair of electrons to a metal center. rsc.org The electronic and steric properties of pyridine ligands can be readily tuned by substitution on the ring, influencing the properties of the resulting metal complexes. researchgate.net

Similarly, fluorene-based molecules have attracted considerable interest, particularly in the field of materials science, due to their rigid, planar structure and unique photophysical properties, such as high fluorescence quantum yields. osti.govresearchgate.net These characteristics make them promising building blocks for luminescent materials, including coordination polymers and metal-organic frameworks (MOFs). osti.govrsc.orgnih.gov

Research has been conducted on the coordination chemistry of a related isomer, 2-((9H-fluoren-9-ylidene)methyl)pyridine . Studies on this compound have focused on its potential as a functional block for materials exhibiting aggregation-induced emission (AIE) and mechanofluorochromism. researchgate.net However, this research does not extend to the synthesis and characterization of its metal complexes.

The absence of specific literature for this compound means that any detailed discussion on the following topics, as requested, would be purely speculative and not based on empirical evidence:

Coordination Chemistry of 3 9h Fluoren 9 Ylidenemethyl Pyridine As a Ligand

Future Research Directions and Perspectives for 3 9h Fluoren 9 Ylidenemethyl Pyridine

Exploration of Novel Synthetic Methodologies for Enhanced Scalability and Sustainability

Future research will likely focus on developing more efficient, scalable, and environmentally friendly methods for synthesizing 3-(9h-Fluoren-9-ylidenemethyl)pyridine and its derivatives. Traditional multi-step syntheses often involve hazardous reagents and generate significant waste. Green chemistry principles will be central to new synthetic strategies.

Key areas for exploration include:

One-Pot, Multi-Component Reactions: These reactions, which combine multiple starting materials in a single reaction vessel, can significantly reduce reaction times, solvent usage, and purification steps. nih.gov

Microwave-Assisted Synthesis: Microwave irradiation can accelerate reaction rates, often leading to higher yields and cleaner products compared to conventional heating methods. nih.gov

Catalyst Development: The use of reusable, non-toxic catalysts, such as biogenically synthesized metal nanoparticles, can replace stoichiometric reagents and minimize waste. rsc.org

Solvent-Free or Green Solvent Reactions: Exploring reactions under solvent-free conditions or in benign solvents like water or ethanol (B145695) will be crucial for reducing the environmental impact of the synthesis.

A comparative overview of conventional versus potential green synthetic methods is presented in Table 1.

Table 1: Comparison of Synthetic Methodologies for Pyridine (B92270) Derivatives This table is interactive. Click on the headers to sort.

| Feature | Conventional Methods | Green Chemistry Approaches |

|---|---|---|

| Reaction Time | Often lengthy (hours to days) | Significantly shorter (minutes to hours) |

| Energy Consumption | High (prolonged heating) | Lower (efficient energy transfer) |

| Solvent Use | Often requires toxic/volatile organic solvents | Minimal or uses benign solvents |

| Waste Generation | High (byproducts, solvent waste) | Low (atom economy, catalyst recycling) |

| Yield | Variable, can be moderate | Often higher |

Design of Multi-Stimuli Responsive Materials Based on Fluorenylidene-Pyridine Scaffolds

The inherent photophysical properties of the fluorenylidene-pyridine scaffold make it an excellent platform for creating "smart" materials that respond to external stimuli such as light (photochromism), mechanical force (mechanochromism), heat (thermochromism), and electric fields (electrochromism).

Future research in this area should focus on:

Mechanochromic Luminescence: Derivatives of the closely related 2-((9H-fluoren-9-ylidene)methyl)pyridine have demonstrated reversible changes in emission color upon grinding or pressurization. nih.gov Similar properties should be investigated for the 3-isomer, with a focus on understanding how the substitution pattern affects the molecular packing and the resulting mechanochromic behavior.

Thermochromism and Electrochromism: Fluorene-based viologens containing pyridine moieties have shown both temperature-dependent fluorescence color changes and voltage-triggered fluorescence quenching. nih.gov Designing derivatives of this compound that exhibit these properties could lead to applications in temperature sensors and electro-optical switches.

Vapochromism: The porous nature of crystalline fluorenylidene-pyridine derivatives could be exploited to create materials that change color in the presence of specific solvent vapors, leading to new types of chemical sensors.

Table 2: Potential Stimuli-Responsive Properties of this compound Derivatives This table is interactive. Users can filter by stimulus type.

| Stimulus | Potential Response | Underlying Mechanism | Potential Application |

|---|---|---|---|

| Mechanical Force | Change in emission color (Mechanochromism) | Alteration of molecular packing and intermolecular interactions | Stress sensors, security inks |

| Temperature | Shift in fluorescence wavelength (Thermochromism) | Temperature-induced phase transitions | Temperature sensors, smart coatings |

| Electric Field | Quenching or shifting of fluorescence (Electrochromism) | Redox-state changes, altered molecular orbitals | Displays, optical switches |

Integration into Advanced Hybrid Materials and Nanostructures

The incorporation of this compound into larger, functional assemblies represents a significant avenue for future research. This includes the development of hybrid materials and nanostructures with tailored properties.

Promising research directions include:

Metal-Organic Frameworks (MOFs): The pyridine nitrogen atom can act as a coordination site for metal ions, allowing the molecule to be used as a building block (ligand) for creating porous, crystalline MOFs. rsc.org These materials could have applications in gas storage, separation, and catalysis. Pyrene-based MOFs have already shown promise in a variety of applications. rsc.org

Polymer Composites: Dispersing this compound derivatives into polymer matrices could lead to new materials with enhanced optical or mechanical properties, such as luminescent or stimuli-responsive plastics.

Nanoparticles and Quantum Dots: The synthesis of nanoparticles or quantum dots from fluorenylidene-pyridine derivatives could lead to materials with unique size-dependent optical properties. wwu.edu The pyridyl functional groups can also guide the formation of metal nanoparticles within a polymer matrix. researchgate.net These nanomaterials could be used in bio-imaging, sensing, and light-emitting devices.

Development of High-Performance Optoelectronic Devices

The favorable electronic and photophysical properties of fluorenylidene-pyridine systems make them highly attractive for use in a range of optoelectronic devices. Future research should aim to optimize molecular design and device architecture to maximize performance.

Key areas of focus will be:

Organic Light-Emitting Diodes (OLEDs): The high fluorescence quantum yields observed in some fluorene-pyridine derivatives suggest their potential as emitters in OLEDs. rsc.orgrsc.org Research should focus on tuning the emission color by modifying the molecular structure and optimizing device layers to achieve high efficiency and stability.

Dye-Sensitized Solar Cells (DSSCs): The donor-π-acceptor structure of fluorenylidene-pyridine derivatives makes them suitable as sensitizers in DSSCs. rsc.orgresearchgate.netsciopen.comutep.edu The pyridine ring can also act as an effective anchoring group to the TiO2 photoanode. researchgate.net Future work should involve designing molecules with broad absorption spectra and appropriate energy levels to maximize light harvesting and electron injection efficiency. chemmethod.com

Organic Field-Effect Transistors (OFETs): The planar, conjugated nature of the fluorene (B118485) core is conducive to charge transport. By tuning the molecular packing and energy levels, it may be possible to develop this compound-based materials for use as semiconductors in OFETs.

Table 3: Potential Optoelectronic Applications and Key Performance Metrics This table is interactive and can be sorted by application.

| Application | Role of Compound | Key Performance Metrics to Optimize |

|---|---|---|

| OLEDs | Emitter, Host, or Transport Layer | External Quantum Efficiency (EQE), Color Purity (CIE coordinates), Operational Lifetime |

| DSSCs | Photosensitizer | Power Conversion Efficiency (PCE), Short-Circuit Current (Jsc), Open-Circuit Voltage (Voc) |

| OFETs | Active Semiconductor Layer | Charge Carrier Mobility, On/Off Ratio, Threshold Voltage |

Advanced Theoretical Modeling and Machine Learning Approaches for Rational Design

To accelerate the discovery and optimization of new materials based on the this compound scaffold, advanced computational techniques will be indispensable.

Future research should leverage:

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT): These quantum mechanical methods can be used to predict the geometric and electronic structures, energy levels (HOMO/LUMO), and absorption/emission spectra of new derivatives before they are synthesized. chemmethod.com This allows for the pre-screening of candidates with desirable properties for specific applications.

Machine Learning (ML): By training ML models on existing experimental and computational data, it is possible to predict the properties of vast libraries of virtual compounds. nih.govugent.beuni.lu This data-driven approach can identify promising candidates for synthesis, significantly reducing the time and cost associated with traditional trial-and-error discovery. friedler.netrpi.edu

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the bulk properties of materials, such as molecular packing in crystals, the morphology of thin films, and the interaction of molecules with surfaces or solvents. This information is crucial for understanding structure-property relationships in solid-state devices.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.